Spiro[2.4]heptane-1-carboxylic Acid Spiro[2.4]heptane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 17202-94-7
VCID: VC21021224
InChI: InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)
SMILES: C1CCC2(C1)CC2C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Spiro[2.4]heptane-1-carboxylic Acid

CAS No.: 17202-94-7

Cat. No.: VC21021224

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.4]heptane-1-carboxylic Acid - 17202-94-7

Specification

CAS No. 17202-94-7
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name spiro[2.4]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)
Standard InChI Key XYWFMXZFOVJDHK-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC2C(=O)O
Canonical SMILES C1CCC2(C1)CC2C(=O)O

Introduction

Spiro[2.4]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique spiro configuration, which involves a connection between two non-adjacent carbon atoms in a cyclic structure. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula for spiro[2.4]heptane-1-carboxylic acid is C8H12O2C_8H_{12}O_2, with a molecular weight of approximately 140.18 g/mol.

Structural Representation

The structure of spiro[2.4]heptane-1-carboxylic acid can be depicted as follows:

  • Molecular Formula: C8H12O2C_8H_{12}O_2

  • CAS Number: 17202-94-7

  • InChIKey: XYWFMXZFOVJDHK-UHFFFAOYSA-N

Synthetic Methods

Various synthetic routes have been explored for the preparation of spiro[2.4]heptane-1-carboxylic acid, including:

  • Cyclization Reactions: Utilizing cyclopropylidene intermediates to form the spiro structure.

  • Functionalization Techniques: Employing reactions such as Wittig olefination and various carbonyl transformations.

Reactivity Profile

The compound exhibits notable reactivity due to the presence of the carboxylic acid functional group, allowing for further derivatization:

  • Esterification: Can react with alcohols to form esters.

  • Amidation: Capable of forming amides with amines.

Biological Activity

Research indicates that derivatives of spiro[2.4]heptane-1-carboxylic acid may possess biological activities relevant to drug development:

  • Pharmacological Studies: Compounds derived from this structure have been investigated for their potential as selective ligands in peptidomimetic drug design.

Material Science

The unique structural properties of spiro[2.4]heptane-1-carboxylic acid make it an interesting candidate for studies in material science, particularly in the development of new polymers or advanced materials.

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